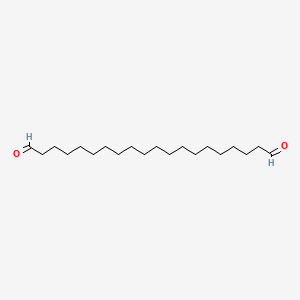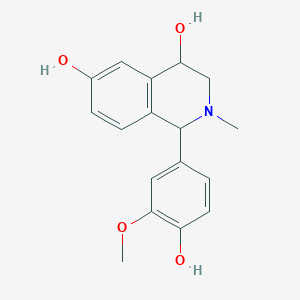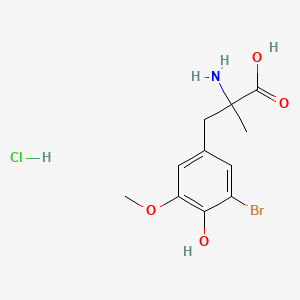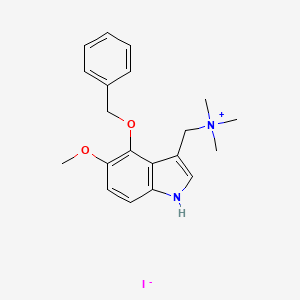
Eicosanedial
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Eicosanedial is a long-chain aliphatic diol with the molecular formula C20H42O2 It is a derivative of eicosane, a saturated hydrocarbon with 20 carbon atoms this compound is characterized by the presence of two hydroxyl groups (-OH) attached to the terminal carbon atoms, making it a diol
准备方法
Synthetic Routes and Reaction Conditions
Eicosanedial can be synthesized through several methods, including:
Oxidation of Eicosane: One common method involves the oxidation of eicosane using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions. This reaction typically requires elevated temperatures and prolonged reaction times to achieve complete oxidation.
Hydroformylation of Alkenes: Another approach involves the hydroformylation of long-chain alkenes, followed by hydrogenation to yield the corresponding diol. This method utilizes catalysts such as rhodium complexes and requires high pressures of carbon monoxide (CO) and hydrogen (H2).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of environmentally friendly oxidizing agents and catalysts is preferred to minimize the environmental impact.
化学反应分析
Types of Reactions
Eicosanedial undergoes various chemical reactions, including:
Oxidation: this compound can be further oxidized to form eicosanoic acid or other oxidized derivatives.
Reduction: The compound can be reduced to eicosane using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl groups in this compound can participate in substitution reactions, forming esters, ethers, or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other strong oxidizing agents under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.
Substitution: Acid chlorides or anhydrides for esterification, and alkyl halides for etherification.
Major Products Formed
Oxidation: Eicosanoic acid and other oxidized derivatives.
Reduction: Eicosane.
Substitution: Eicosane esters, ethers, and other substituted derivatives.
科学研究应用
Eicosanedial has several scientific research applications, including:
Materials Science: this compound is used as a building block for the synthesis of polymers and other advanced materials. Its long aliphatic chain imparts hydrophobic properties, making it suitable for applications in coatings and surface treatments.
Pharmaceuticals: The compound is investigated for its potential use in drug delivery systems. Its diol functionality allows for the attachment of various pharmacophores, enhancing the solubility and bioavailability of drugs.
Organic Synthesis: this compound serves as a versatile intermediate in organic synthesis, enabling the preparation of complex molecules and functionalized derivatives.
Biology: Research is ongoing to explore the biological activity of this compound and its derivatives, including potential antimicrobial and anti-inflammatory properties.
作用机制
The mechanism of action of eicosanedial depends on its specific application and the molecular targets involved. In drug delivery systems, this compound can enhance the solubility and stability of drugs, facilitating their transport across biological membranes. In materials science, the hydrophobic nature of this compound contributes to the formation of water-resistant coatings and surfaces.
相似化合物的比较
Eicosanedial can be compared with other long-chain aliphatic diols, such as:
Hexadecanediol: A diol with 16 carbon atoms, used in similar applications but with different physical properties due to its shorter chain length.
Octadecanediol: An 18-carbon diol with applications in cosmetics and personal care products.
This compound is unique due to its specific chain length and the presence of two hydroxyl groups, which impart distinct physical and chemical properties. Its versatility in various applications makes it a valuable compound in scientific research and industrial processes.
属性
分子式 |
C20H38O2 |
|---|---|
分子量 |
310.5 g/mol |
IUPAC 名称 |
icosanedial |
InChI |
InChI=1S/C20H38O2/c21-19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20-22/h19-20H,1-18H2 |
InChI 键 |
KGIZOIFZDFMPMF-UHFFFAOYSA-N |
规范 SMILES |
C(CCCCCCCCCC=O)CCCCCCCCC=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[4-(Hydroxymethyl)phenyl] pent-4-ynoate](/img/structure/B13857902.png)

![(Z)-4-[(Hydroxyimino)(2-hydroxy-4-methoxyphenyl)methyl]-1-piperidinecarboxylic Acid Phenylmethyl Ester](/img/structure/B13857928.png)




![1-Propanol, 3-[[[6-[[5-[[[5-(1,1-dimethylethyl)-2-oxazolyl]methyl]thio]-2-thiazolyl]amino]-3-pyridinyl]methyl]amino]-2,2-dimethyl-](/img/structure/B13857953.png)

![Methyl 6-bromo-8-[(4-methoxyphenyl)methoxy]imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13857976.png)
![1,2-Dipalmitoyl-sn-glycero-3-[phospho-L-serine]-d62 Sodium Salt](/img/structure/B13857977.png)

![Methyl N-[(5-bromo-1H-indol-3-yl)methyl]carbamodithioate](/img/structure/B13857980.png)
